8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione
Description
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione is a purine-2,6-dione derivative characterized by a 4-fluorobenzylthio group at position 8, a methyl group at position 3, and a long-chain octyl group at position 7 of the purine scaffold. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the octyl chain, which may influence membrane permeability and bioavailability .
Properties
Molecular Formula |
C21H27FN4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C21H27FN4O2S/c1-3-4-5-6-7-8-13-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-14-15-9-11-16(22)12-10-15/h9-12H,3-8,13-14H2,1-2H3,(H,24,27,28) |
InChI Key |
ZKIBZSVCUBDFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorophenyl halide and a suitable base to introduce the fluorophenyl group via nucleophilic substitution.
Methylsulfanyl Group Addition: The methylsulfanyl group is introduced using a thiol reagent under basic conditions.
Octyl Chain Attachment: The octyl chain is attached through an alkylation reaction using an octyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of nitro groups or other electrophiles onto the aromatic ring.
Scientific Research Applications
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Position 7 Substitution
- However, bulky substituents at position 7 correlate with reduced inhibitory activity in kinase assays, as seen in analogs with large flexible groups at this position .
Position 8 Modifications
Position 1 and 3 Substitutions
- Methyl groups at positions 1 and 3 (e.g., ) simplify synthesis but may limit conformational flexibility. The absence of a 1-methyl group in the target compound could reduce metabolic stability compared to linagliptin derivatives () .
Computational and Structural Studies
- Molecular docking of purine-2,6-dione derivatives (e.g., ) highlights the importance of substituent size in binding pocket accommodation. The octyl chain in the target compound may require truncated analogs for practical therapeutic use .
- Software tools like SHELXL () and WinGX () have been critical in resolving crystal structures of related compounds, aiding in SAR analysis .
Biological Activity
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione is a purine derivative that has garnered attention in pharmaceutical research for its potential biological activities. This compound features a unique structure that includes a fluorinated phenyl group and a methylsulfanyl moiety, which may influence its interactions with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H29FN4O2S |
| Molecular Weight | 422.55 g/mol |
| InChI | InChI=1S/C22H29FN4O2S/c1-4... |
| Solubility | Varies based on solvent |
Research indicates that compounds similar to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione may act through multiple pathways, including inhibition of specific enzymes or receptors involved in metabolic processes. The presence of the fluorine atom and the methylsulfanyl group can enhance lipophilicity and bioavailability, potentially leading to increased efficacy in biological systems.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds, suggesting potential applications in metabolic disorders and cancer therapy:
- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism. This inhibition can lead to reduced blood glucose levels and improved metabolic profiles in animal models .
- Antitumor Activity : Compounds with similar structures have been evaluated for their antitumor properties, showing promise in inhibiting tumor growth in various cancer cell lines.
Case Studies
- Metabolic Effects : In a study involving ob/ob mice, administration of a structurally related compound significantly lowered blood glucose and HbA1c levels, indicating potential for treating diabetes .
- Synergistic Effects : The combination of this compound with existing diabetes medications like metformin has shown synergistic effects, enhancing overall therapeutic outcomes .
Summary of Findings
The biological activity of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione suggests it may serve as a valuable candidate for further research into metabolic disorders and cancer therapies. Its unique structural features contribute to its pharmacological properties, warranting additional studies to fully elucidate its mechanisms and therapeutic potential.
Future Research Directions
Further investigations are required to:
- Explore the full pharmacokinetic profile.
- Conduct clinical trials to assess safety and efficacy.
- Investigate potential side effects and interactions with other drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
